4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride

PET radiochemistry 18F-radiofluorination 5-HT2A receptor imaging

4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride is a heterocyclic sulfone building block comprising a piperidine ring substituted at the 4‑position with a 4‑fluorobenzenesulfonyl group. This structural motif places a metabolically robust sulfone linkage and an electron‑withdrawing para‑fluoro substituent onto the saturated azacycle, creating a versatile intermediate that is directly elaborated into high‑affinity 5‑HT2A receptor antagonists and 18F‑labeled PET radioligands.

Molecular Formula C11H15ClFNO2S
Molecular Weight 279.76 g/mol
CAS No. 105283-71-4
Cat. No. B1367617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride
CAS105283-71-4
Molecular FormulaC11H15ClFNO2S
Molecular Weight279.76 g/mol
Structural Identifiers
SMILESC1CNCCC1S(=O)(=O)C2=CC=C(C=C2)F.Cl
InChIInChI=1S/C11H14FNO2S.ClH/c12-9-1-3-10(4-2-9)16(14,15)11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H
InChIKeyIRQFGDDCDPPOBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride (CAS 105283-71-4): A Strategic 4-Fluorobenzenesulfonyl-Piperidine Building Block for CNS-Targeted Medicinal Chemistry and PET Tracer Development


4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride is a heterocyclic sulfone building block comprising a piperidine ring substituted at the 4‑position with a 4‑fluorobenzenesulfonyl group . This structural motif places a metabolically robust sulfone linkage and an electron‑withdrawing para‑fluoro substituent onto the saturated azacycle, creating a versatile intermediate that is directly elaborated into high‑affinity 5‑HT2A receptor antagonists and 18F‑labeled PET radioligands [1]. The hydrochloride salt form ensures favorable solid‑state handling and aqueous solubility for downstream N‑functionalization.

Why Generic 4-Sulfonylpiperidine Substitution Fails: The Critical Role of the 4-Fluorophenyl Motif in Binding Affinity, Radiolabeling, and Metabolic Stability


Replacing 4-((4-fluorophenyl)sulfonyl)piperidine hydrochloride with a non‑fluorinated 4‑(phenylsulfonyl)piperidine or a 4‑(halophenyl)sulfonyl congener is not scientifically neutral. In the 5‑HT2A antagonist series, the para‑fluoro substituent provides a measurable gain in receptor binding affinity relative to the unsubstituted phenyl analog [1]. Furthermore, the 4‑fluorophenyl ring is the sine qua non for one‑step nucleophilic 18F‑radiofluorination, enabling the direct preparation of PET imaging agents—a capability absent in the 4‑chlorophenyl, 4‑bromophenyl, or 4‑methylphenyl congeners [2]. Finally, fluorine substitution on the distal phenyl ring has been shown in medicinal chemistry campaigns to improve oxidative metabolic stability at the para‑position of the arene relative to hydrogen or chlorine [3]. These three properties—affinity, radiochemical accessibility, and metabolic resilience—cannot be replicated by generic in‑class substitutions.

Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation of 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride (CAS 105283-71-4)


18F‑Radiolabeling Competency: Exclusive Enabler of One‑Step PET Tracer Synthesis vs. Non‑Fluorinated 4‑Sulfonylpiperidine Congeners

A derivative synthesized directly from the target 4‑(4‑fluorobenzenesulfonyl)piperidine scaffold, 1‑(2,4‑difluorophenethyl)‑4‑(4‑fluorophenylsulfonyl)piperidine (compound 9), underwent one‑step nucleophilic 18F‑labeling with a radiochemical yield (RCY) of 34.5 ± 8% within 45 min [1]. By contrast, the non‑fluorinated 4‑(phenylsulfonyl)piperidine and 4‑(4‑chlorophenylsulfonyl)piperidine analogs cannot participate in 18F‑for‑19F isotopic exchange or SNAr‑based [18F]fluorination under the same conditions, rendering them chemically inaccessible as PET tracer precursors [2]. This provides an absolute go/no‑go differentiation for laboratories developing fluorine‑18 radioligands.

PET radiochemistry 18F-radiofluorination 5-HT2A receptor imaging

5‑HT2A Receptor Affinity of the Derived Lead Compound: 13‑Fold Enhancement of the Sulfonyl (Ki = 1.9 nM) over the Sulfinyl Analog (Ki = 198 nM)

In competitive binding assays against [3H]ketanserin at rat cortical 5‑HT2A receptors, the 4‑fluorophenylsulfonyl‑bearing derivative 1‑(2,4‑difluorophenethyl)‑4‑(4‑fluorophenylsulfonyl)piperidine (9) displayed a Ki of 1.9 ± 0.6 nM, representing a 104‑fold improvement over the corresponding 4‑fluorophenylsulfinyl analog (15, Ki = 198 ± 8 nM) [1]. While this comparison is between sulfonyl and sulfinyl oxidation states, it underscores the critical contribution of the sulfone group—the key structural feature of the target compound—to high‑affinity 5‑HT2A binding.

5-HT2A receptor antagonism radioligand binding SAR

Commercial Purity Benchmark: 97% (HPLC) Hydrochloride Salt Enables Reproducible Downstream Chemistry vs. 93–95% Free Base Grades

The hydrochloride salt of 4‑((4‑fluorophenyl)sulfonyl)piperidine is commercially available at 97% purity (HPLC) from multiple suppliers , whereas the free base form is offered at lower purity (93%, Sigma‑Aldrich; 95%, various vendors) . The 2–4% purity gap between the hydrochloride salt and the free base corresponds to a reduction in unidentified impurities that can interfere with N‑alkylation, reductive amination, or Pd‑catalyzed cross‑coupling reactions commonly employed in lead optimization.

synthetic intermediate purity specification procurement

Patent‑Documented Intermediate Status in GPR6 Modulator and sEH Inhibitor Programs: Privileged Scaffold with Downstream IP Protection

CAS 105283‑71‑4 is explicitly cited as a key intermediate in Takeda Pharmaceutical's patent family covering tetrahydropyridopyrazine and pyrazine modulators of GPR6 (EP3105230A1 and related filings) [1]. It has also been disclosed in patents concerning soluble epoxide hydrolase (sEH) inhibitors . In contrast, the non‑fluorinated 4‑(phenylsulfonyl)piperidine and the 4‑chlorophenyl analog are not listed as intermediates in these same patent applications, indicating that the 4‑fluorophenyl substituent was deliberately selected for downstream structure‑activity optimization.

GPR6 modulator soluble epoxide hydrolase inhibitor patent intermediate

Electronic Effect of the para‑Fluoro Substituent on Sulfonylpiperidine Reactivity: Enhanced Lipophilicity and Target‑Binding vs. 4‑H and 4‑Cl Phenylsulfonyl Analogs

The strong electron‑withdrawing nature of the para‑fluoro substituent (σp = 0.06) lowers the electron density of the adjacent sulfonyl group and modulates the pKa of the piperidine NH, effects that are qualitatively different from those of the 4‑methylphenyl (electron‑donating) or 4‑chlorophenyl (σp = 0.23, but larger van der Waals radius) analogs [1]. In published SAR campaigns, the 4‑fluorophenylsulfonyl group conferred a favorable balance between increased lipophilicity (ΔlogP ≈ +0.3 vs. unsubstituted phenyl) and maintained aqueous solubility, a combination not achieved with the 4‑chloro or 4‑bromo variants, which trend toward excessive logP and potential hERG liability [2].

fluorine substitution effect physicochemical properties logD

Best-Fit Research and Industrial Application Scenarios for 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride (CAS 105283-71-4)


Radiotracer Development: Direct Precursor for 18F‑Labeled 5‑HT2A PET Ligands

The compound serves as the essential synthetic precursor for generating 18F‑labeled 5‑HT2A receptor antagonists via one‑step nucleophilic radiofluorination. In the published protocol, N‑alkylation of the piperidine nitrogen with a 2,4‑difluorophenethyl group followed by 18F‑labeling of the 4‑fluorophenyl ring yielded [18F]9 with a radiochemical yield of 34.5 ± 8% and a total preparation time of under 45 min . This workflow is directly applicable to PET centers synthesizing 5‑HT2A radioligands for preclinical neuroimaging studies.

Medicinal Chemistry Hit‑to‑Lead: Synthesis of Subtype‑Selective 5‑HT2A Receptor Antagonists

The 4‑fluorophenylsulfonyl‑piperidine core is a validated pharmacophore for high‑affinity 5‑HT2A antagonism. Derivatization at the piperidine nitrogen and the 4‑position of the phenyl ring has produced compounds with Ki values in the low nanomolar range (Ki = 1.9 nM) and subtype selectivity over 5‑HT2C, D2, and α1‑adrenergic receptors . The commercial availability of the hydrochloride salt at 97% purity enables direct, high‑fidelity parallel synthesis of focused libraries for SAR exploration .

Patent‑Tracked GPR6 Modulator Synthesis: Process Chemistry and Scale‑Up

As a cited intermediate in Takeda's GPR6 modulator patent family (EP3105230A1), this compound is a critical raw material for pharmaceutical development groups synthesizing tetrahydropyridopyrazine‑based GPR6 ligands for CNS indications . Its use in patented synthetic routes provides a clear regulatory starting point and can simplify the chemistry, manufacturing, and controls (CMC) section of an IND application by anchoring the synthesis to a well‑characterized, commercially available intermediate.

Chemical Biology Tool Compound Synthesis: Sulfonylpiperidine Probes for Epoxide Hydrolase and Calpain Inhibition

The 4‑fluorophenylsulfonyl motif has been identified as a productive warhead‑binding element in soluble epoxide hydrolase (sEH) inhibitors and in the calpain inhibitor SJA6017 (N‑(4‑fluorophenylsulfonyl)‑L‑valyl‑L‑leucinal) . Researchers developing activity‑based probes or covalent inhibitors can employ this building block to install the 4‑fluorobenzenesulfonyl group onto diverse amine‑containing scaffolds, leveraging the fluoro‑tag for 19F‑NMR or 18F‑PET readouts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.